molecular formula C20H17ClN6O2S B2686439 N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-70-7

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

カタログ番号: B2686439
CAS番号: 895119-70-7
分子量: 440.91
InChIキー: QHQJWRITVLZQTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a heterocyclic hybrid molecule featuring:

  • A 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group and a methyl moiety.
  • A 1,2,4-thiadiazole ring linked to the triazole, further connected to a 3-methylbenzamide group.
  • Substituents such as chloro, methoxy, and methyl groups, which influence electronic and steric properties.

特性

IUPAC Name

N-[3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-11-5-4-6-13(9-11)19(28)23-20-22-18(25-30-20)17-12(2)27(26-24-17)14-7-8-16(29-3)15(21)10-14/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQJWRITVLZQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure comprising a triazole ring, a thiadiazole ring, and various substituents that enhance its biological activity. The molecular formula is C20H17ClN6O3SC_{20}H_{17}ClN_{6}O_{3}S with a molecular weight of 456.9 g/mol. The IUPAC name is N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide.

PropertyValue
Molecular FormulaC20H17ClN6O3SC_{20}H_{17}ClN_{6}O_{3}S
Molecular Weight456.9 g/mol
IUPAC NameN-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Antimicrobial Properties

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes that are crucial for microbial survival.

Case Study: Antitubercular Activity
A study highlighted that triazole-based compounds demonstrated promising activity against Mycobacterium tuberculosis. For example, compounds derived from similar structures showed MIC values as low as 12.5 µg/mL against resistant strains of tuberculosis . This suggests that N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide may also possess similar antitubercular properties.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines by interfering with cell cycle regulation and apoptosis pathways. For instance, studies have reported that certain triazole derivatives lead to significant reductions in tumor growth in vivo models .

Mechanism of Action
The proposed mechanism involves the inhibition of enzymes critical for DNA synthesis and repair in cancer cells. By binding to these enzymes or receptors, the compound may induce apoptosis or halt cell division .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide better, comparisons can be drawn with related compounds:

Compound NameBiological ActivityMIC Value (µg/mL)Remarks
Compound 5nAntitubercular12.5High efficacy against M. tuberculosis
Compound 5gAntimicrobial15Moderate activity
Compound IT10Anticancer7.05 (IC90)Effective against cancer cells

科学的研究の応用

Antifungal Activity

Research indicates that compounds containing the triazole structure exhibit significant antifungal properties. For instance, derivatives of triazoles have been shown to possess activity against various fungal pathogens:

  • Mechanism of Action : Triazoles disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis, a crucial component of fungal membranes. This leads to cell death and has been demonstrated in studies where the compound exhibited higher potency than traditional antifungal agents like fluconazole against Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties as well. Triazoles and thiadiazoles have been linked to various antibacterial mechanisms:

  • Inhibition of DNA Gyrase : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Comparative Antibacterial Efficacy

CompoundTarget BacteriaMIC (μg/mL)Reference
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamideStaphylococcus aureus0.125
FluconazoleCandida albicans0.0156
NorfloxacinEscherichia coli1–8

Neuroprotective Properties

Emerging research suggests that triazole derivatives may also exhibit neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems positions them as potential candidates for treating neurodegenerative diseases .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of triazole derivatives against Candida species. The results indicated that specific modifications in the triazole structure led to enhanced activity compared to standard treatments. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, a series of triazole-thiadiazole hybrids were synthesized and screened against a panel of bacterial strains. The findings revealed that certain derivatives exhibited superior efficacy against multidrug-resistant strains compared to commonly used antibiotics .

類似化合物との比較

Table 1: Key Structural and Spectroscopic Differences

Compound ID / Reference Core Structure Key Substituents IR/NMR Highlights Elemental Analysis (C, H, N)
Target Compound Triazole-thiadiazole-benzamide Cl, OCH₃, CH₃ on aryl groups Not reported in evidence Not reported in evidence
6h Benzoxazole-triazole-thione 4-Chlorophenyl, methyl IR: 3390 (NH), 1243 (C=S); NMR: δ 9.55 (triazole-H) Calc: C 63.15%, H 3.98%; Found: C 63.08%
Compound 6 Isoxazole-thiadiazole-benzamide Phenyl, isoxazole IR: 1606 (C=O); NMR: δ 8.13 (isoxazole-H) Calc: C 62.06%, N 16.08%; Found: N 16.11%
8a Pyridine-thiadiazole-benzamide Acetyl, methyl IR: 1679 (C=O); NMR: δ 2.63 (COCH₃) Calc: C 66.65%, N 13.52%; Found: N 13.28%
9c Triazole-thiazole-benzimidazole 4-Bromophenyl, benzodiazole IR/NMR not detailed; docking suggests enhanced binding Calc: C 68.76% (analogue); Found: C 68.53%

Key Observations :

  • Electron-Withdrawing Groups : The chloro and methoxy substituents in the target compound likely enhance electrophilicity compared to methyl or phenyl groups in analogues .
  • Bioactivity Correlations : Thiadiazole-linked benzamide derivatives (e.g., 8a , 9c ) show improved stability and binding affinity due to aromatic stacking interactions .

Key Observations :

  • Catalyst Efficiency : Copper-catalyzed click chemistry (e.g., 9a–e ) achieves moderate-to-high yields, comparable to acetic acid-mediated condensations .
  • Time-Yield Trade-off : Longer reaction times (e.g., 24 h for 9a–e ) correlate with improved purity but lower throughput .

Q & A

Q. Can computational methods predict metabolite profiles or toxicity?

  • Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic metabolism (CYP450 isoforms) and toxicity endpoints. The methylbenzamide group may undergo Phase I oxidation to hydroxylated metabolites, requiring in vitro microsomal assays for validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。